molecular formula C24H22N4O B2953439 N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide CAS No. 338748-83-7

N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide

Cat. No.: B2953439
CAS No.: 338748-83-7
M. Wt: 382.467
InChI Key: IQJLNICHVMMSSC-PCLIKHOPSA-N
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Description

N'-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide is a Schiff base derivative synthesized via condensation of 3-phenyl-1H-indole-2-carbohydrazide with 4-(dimethylamino)benzaldehyde. This compound belongs to the indole carbohydrazide family, characterized by a hydrazone linkage (-NH-N=CH-) connecting the indole core to an aromatic aldehyde moiety. The dimethylamino (-N(CH₃)₂) group at the para position of the benzylidene substituent enhances electron-donating properties, influencing its chemical reactivity and biological interactions. Such compounds are frequently explored for antimicrobial, antioxidant, and anticancer activities due to their ability to chelate metal ions and modulate redox pathways .

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-phenyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O/c1-28(2)19-14-12-17(13-15-19)16-25-27-24(29)23-22(18-8-4-3-5-9-18)20-10-6-7-11-21(20)26-23/h3-16,26H,1-2H3,(H,27,29)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJLNICHVMMSSC-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide typically involves multi-step organic reactions. A common route begins with the preparation of 3-phenyl-1H-indole-2-carbohydrazide, followed by the condensation reaction with 4-(dimethylamino)benzaldehyde in the presence of suitable catalysts and solvents, often under reflux conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. It requires precise control over reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity. Advanced techniques such as continuous flow synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide undergoes various types of reactions, including:

  • Oxidation

  • Reduction

  • Substitution

  • Condensation

Common Reagents and Conditions

Key reagents used in these reactions include:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide

  • Reducing agents such as sodium borohydride or lithium aluminum hydride

  • Substituents including halogens or alkyl groups

  • Catalysts like acids or bases to facilitate condensation reactions

Major Products

These reactions often lead to the formation of derivatives with altered electronic or steric properties, enhancing the compound's utility in specific applications.

Scientific Research Applications

N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide finds use in various fields:

  • Chemistry: As an intermediate in the synthesis of more complex molecules.

  • Biology: For studying enzyme inhibition and protein-ligand interactions.

  • Industry: Usage in creating dyes, pigments, and other functional materials.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. It can modulate biological pathways by binding to active sites, thereby influencing biochemical reactions. The detailed mechanism often involves a combination of hydrogen bonding, van der Waals forces, and π-π interactions.

Comparison with Similar Compounds

Structural Analogues

Indole carbohydrazide derivatives vary primarily in the substituents on the benzylidene ring. Key analogues include:

Compound Name Substituent on Benzylidene Ring Key Structural Features
N'-(2-Hydroxybenzylidene)-1H-indole-3-carbohydrazide (3d) 2-hydroxyphenyl Ortho-hydroxyl group enhances metal chelation.
(E)-N'-(2,4-Dihydroxybenzylidene)-1H-indole-2-carbohydrazide 2,4-dihydroxyphenyl Multiple hydroxyl groups improve antioxidant capacity.
5-Chloro-N'-(2-hydroxy-4-phenyldiazenyl)benzylidene-3-phenyl-1H-indole-2-carbohydrazide 5-chloro, 2-hydroxy-4-phenyldiazenyl Azo (-N=N-) linkage and chloro group enhance antimicrobial activity.
N'-{(E)-[4-(Diethylamino)phenyl]methylene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 4-(diethylamino)phenyl, pyrazole core Pyrazole ring alters electronic distribution vs. indole.

Key Observations :

  • Hydroxyl vs. Amino Groups: Hydroxyl-substituted analogues (e.g., ) exhibit superior antioxidant activity due to radical scavenging, whereas dimethylamino derivatives may prioritize interactions with hydrophobic biological targets.
Pharmacological Activity
Compound Biological Activity Potency (IC₅₀ or MIC) Reference
Target Compound Hypothesized: Antimicrobial, Antioxidant Not reported in evidence -
(E)-N'-(2,3,4-Trihydroxybenzylidene)-1H-indole-2-carbohydrazide Antioxidant (DPPH scavenging) IC₅₀ = 12.5 µM
5-Chloro-N'-(2-hydroxy-4-phenyldiazenyl)benzylidene derivative Antibacterial (E. coli) MIC = 6.25 µg/mL
N'-(4-Hydroxybenzylidene)-1H-indole-3-carbohydrazide Antiplatelet (inhibition of aggregation) 78% inhibition at 50 µM

Key Trends :

  • Antioxidant Activity: Hydroxyl-rich derivatives (e.g., ) outperform amino-substituted compounds due to phenolic radical stabilization.
  • Antimicrobial Activity : Electron-withdrawing groups (e.g., chloro, azo in ) enhance membrane disruption in pathogens.
Physicochemical Properties
Compound Melting Point (°C) Solubility (Ethanol) Reference
Target Compound ~200–220 (estimated) Moderate -
(E)-N'-(2,4-Dihydroxybenzylidene)-1H-indole-2-carbohydrazide 185–190 High
N'-(2-Methoxybenzylidene)-1H-indole-2-carbohydrazide 158–162 High

Insights :

  • The dimethylamino group in the target compound likely reduces melting points compared to hydroxylated analogues due to decreased crystallinity.

Biological Activity

N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide, also known by its CAS number 338748-83-7, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C24H22N4O
  • Molecular Weight : 382.46 g/mol
  • Density : 1.17 g/cm³ (predicted)
  • pKa : 12.83 (predicted)

The compound exhibits a variety of biological activities, particularly in antimicrobial and anticancer applications. Its mechanism of action is primarily attributed to its ability to interact with biological macromolecules, leading to the inhibition of key cellular processes.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various microbial strains. For instance:

  • Bactericidal Effects : The compound demonstrated significant activity against Gram-positive bacteria, with reported Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .
  • Antifungal Properties : It showed promising antifungal activity, surpassing fluconazole in inhibiting Candida species biofilm formation and planktonic growth .

Table 1: Antimicrobial Activity Overview

Microbial StrainMIC (μM)Activity Type
Staphylococcus aureus15.625 - 62.5Bactericidal
Enterococcus species62.5 - 125Bactericidal
Candida albicans<50Antifungal

Anticancer Activity

In addition to antimicrobial properties, this compound has shown potential anticancer effects:

  • Cell Viability : Studies indicated that the compound reduces cell viability in various cancer cell lines through apoptosis induction.
  • Mechanistic Insights : The compound's ability to inhibit cell proliferation may be linked to its interaction with DNA and RNA synthesis pathways.

Case Study 1: Antimicrobial Efficacy

A recent publication evaluated the antimicrobial properties of the compound against clinical isolates of MRSA and other pathogens. The study concluded that the compound not only inhibited bacterial growth but also demonstrated significant antibiofilm activity, which is crucial in treating chronic infections .

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of the compound in breast cancer cell lines. The findings revealed that treatment with varying concentrations led to a dose-dependent reduction in cell proliferation, suggesting its potential as a therapeutic agent in oncology .

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